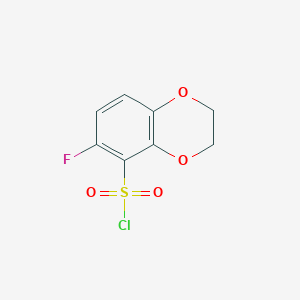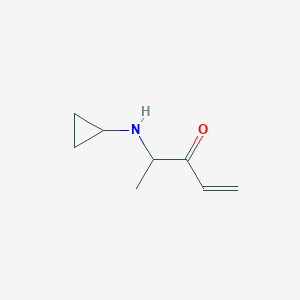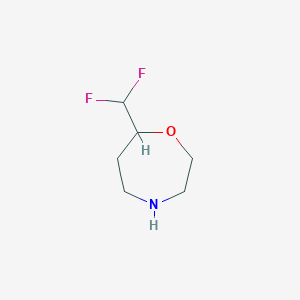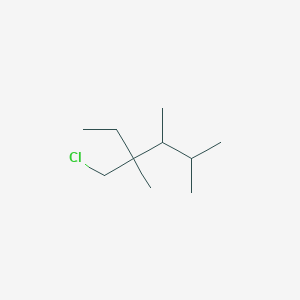
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride: is an organic compound with the molecular formula C8H6ClFO4S. This compound is part of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring. The presence of a sulfonyl chloride group and a fluorine atom makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed:
Amines, Alcohols, and Thiols: Resulting from nucleophilic substitution.
Sulfonic Acids: Resulting from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require a sulfonyl chloride group. Its fluorine atom can enhance the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used. The fluorine atom can also participate in interactions that enhance the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
- 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 1,4-Benzodioxan-6-sulfonyl chloride
Uniqueness: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C8H6ClFO4S |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
6-fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClFO4S/c9-15(11,12)8-5(10)1-2-6-7(8)14-4-3-13-6/h1-2H,3-4H2 |
Clave InChI |
IIECOLBFKUULSH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)








